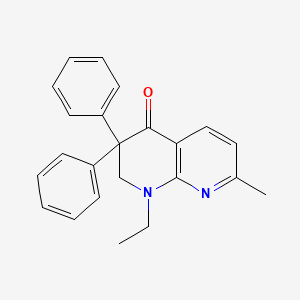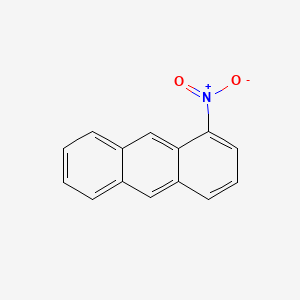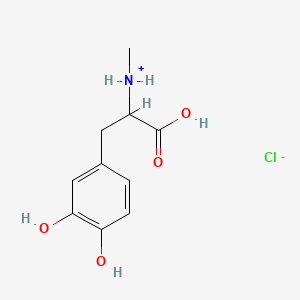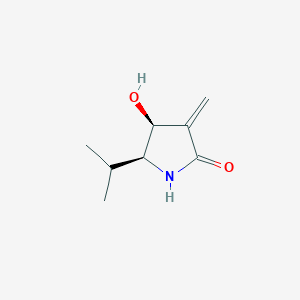
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine is a synthetic peptide composed of seven amino acids: tyrosine, leucine, tryptophan, and lysine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, for expression and subsequent purification.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can be modified through acylation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Acylation can be performed using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Modified peptides with acyl or alkyl groups attached to amino side chains.
Aplicaciones Científicas De Investigación
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science:
Mecanismo De Acción
The mechanism of action of L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved may include:
Receptor Binding: Interaction with cell surface receptors to trigger intracellular signaling cascades.
Enzyme Inhibition: Binding to enzyme active sites to inhibit their activity.
Protein-Protein Interactions: Modulation of interactions between proteins to influence cellular functions.
Comparación Con Compuestos Similares
L-Tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tyrosyl-L-tryptophyl-L-lysine can be compared with other peptides containing similar amino acid sequences. Some similar compounds include:
L-Tyrosyl-L-leucyl-L-leucyl-L-leucine: A peptide with a different sequence but similar amino acid composition.
Cyclo(tyrosyl-tyrosyl): A cyclic peptide with two tyrosine residues.
L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-proline: A peptide with a different sequence but containing tyrosine and leucine residues.
Propiedades
Número CAS |
915146-74-6 |
|---|---|
Fórmula molecular |
C59H71N9O12 |
Peso molecular |
1098.2 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C59H71N9O12/c1-34(2)27-48(65-55(75)49(29-36-12-20-41(70)21-13-36)64-53(73)45(61)28-35-10-18-40(69)19-11-35)54(74)66-50(30-37-14-22-42(71)23-15-37)56(76)67-51(31-38-16-24-43(72)25-17-38)57(77)68-52(32-39-33-62-46-8-4-3-7-44(39)46)58(78)63-47(59(79)80)9-5-6-26-60/h3-4,7-8,10-25,33-34,45,47-52,62,69-72H,5-6,9,26-32,60-61H2,1-2H3,(H,63,78)(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,68,77)(H,79,80)/t45-,47-,48-,49-,50-,51-,52-/m0/s1 |
Clave InChI |
KGPOYWCTDTWBTA-FPHPMOORSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(cyanomethyl)-](/img/structure/B14175332.png)
![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)


![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)
![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)

![6-Chloro-2-{4-[3-(piperidin-1-yl)propoxy]phenyl}-1H-benzimidazole](/img/structure/B14175374.png)
![1,3,8-Trimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14175377.png)

